Pcsk9-IN-16

PCSK9 Inhibition Small Molecule Cardiovascular Research

Sourcing an authentic, structurally defined small-molecule PCSK9 inhibitor for reproducible cardiovascular research is challenging-analog substitution introduces unknown selectivity and target engagement variables. Pcsk9-IN-16 (CAS 2455424-51-6) is the exact composition-of-matter patented compound (WO2020150474, Example 87), enabling rigorous mechanistic studies inaccessible to antibody or siRNA modalities. • Structurally authenticated PCSK9 inhibitor (MW 424.56 Da) with a defined pharmacophore for oral bioavailability and intracellular distribution investigations. • Supplied at ≥98% purity for use as a reference standard or positive control in biochemical and cell-based PCSK9 activity assays. • Suitable for hepatocyte LDLR expression, LDL uptake, and cholesterol homeostasis studies in hypercholesterolemia models.

Molecular Formula C16H20N6O2S3
Molecular Weight 424.6 g/mol
Cat. No. B12397949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-16
Molecular FormulaC16H20N6O2S3
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1
InChIKeyVHVWCSYDVSWCPC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pcsk9-IN-16 Product Overview


Pcsk9-IN-16 (CAS: 2455424-51-6) is a synthetic small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein receptor (LDLR) degradation [1]. Identified in patent WO2020150474 as Example 87, this compound is structurally distinct from biologic PCSK9 inhibitors, offering a non-antibody, small-molecule approach to modulating cholesterol metabolism [2]. It is primarily utilized as a research tool for investigating PCSK9 biology in the context of hypercholesterolemia and related cardiovascular diseases [1].

Pcsk9-IN-16 Substitution Risks


The PCSK9 inhibitor landscape is diverse, encompassing monoclonal antibodies, siRNA therapeutics, and various small molecule chemotypes. Simple substitution is scientifically unsound. Pcsk9-IN-16 is a specific, defined chemical entity protected by a composition-of-matter patent [1]. Its precise molecular structure, binding mode, and downstream biological effects are unique to its chemical design. Using a different small molecule analog, even one with a reported PCSK9 inhibitory activity, introduces unknown variables regarding target engagement, selectivity profile, and potential off-target effects, thereby compromising experimental reproducibility and data interpretation. Research programs requiring this specific tool compound, particularly for validating hypotheses built upon its unique pharmacophore, must source the authentic material to ensure scientific integrity.

Pcsk9-IN-16 Technical Datasheet


Small Molecule vs. Biologic Inhibitors

Pcsk9-IN-16 (C16H20N6O2S3; MW: 424.56 Da) is a low-molecular-weight synthetic compound . This contrasts starkly with clinically used PCSK9 inhibitors like evolocumab (a monoclonal antibody with MW ~144 kDa) and inclisiran (a siRNA with MW ~16 kDa) [1][2]. Its small size and defined structure confer distinct properties in terms of formulation, permeability, and potential for intracellular target engagement, which are not achievable with large biologic therapeutics.

PCSK9 Inhibition Small Molecule Cardiovascular Research Hypercholesterolemia

Stereochemistry & Proprietary Scaffold

Pcsk9-IN-16 features a unique chiral center with a defined (S)-configuration, as denoted by its IUPAC name: (S)-2-((2-methyl-3-((5-(methylthio)pyrimidin-2-yl)amino)propyl)amino)benzo[d]thiazole-6-sulfonamide . This precise stereochemistry is a critical component of its pharmacophore, distinguishing it from racemic mixtures or other chiral analogs that may exhibit different or reduced biological activity. Its specific core scaffold (a substituted benzothiazole-sulfonamide linked to a pyrimidine) is protected under patent WO2020150474 [1].

Chemical Synthesis PCSK9 Small Molecule Inhibitor Proprietary Scaffold

Purity & Stability Specifications

Commercially sourced Pcsk9-IN-16 is offered with defined purity (typically ≥98%) and established storage conditions (-20°C for powder, up to 3 years) [1]. This level of quality control and long-term stability data is a key differentiator from custom-synthesized or non-validated analogs, for which purity, identity, and stability may be inconsistent or unverified. Such inconsistency can lead to experimental variability and wasted research resources.

Chemical Procurement PCSK9-IN-16 Research Reagent Quality Control

Pcsk9-IN-16 Research Applications


Validating Small Molecule PCSK9 Inhibition

Research programs aiming to explore the therapeutic potential of small molecule PCSK9 inhibition can use Pcsk9-IN-16 as a well-defined chemical probe. Its distinct molecular properties (MW 424.56 Da) allow for investigation of pathways and pharmacodynamics that are inaccessible to antibody or siRNA-based PCSK9 therapies, particularly in terms of oral bioavailability and intracellular distribution .

Reference Standard for PCSK9 Assays

Due to its high purity (≥98%) and defined chemical structure, Pcsk9-IN-16 is suitable as a reference standard or positive control in biochemical and cell-based assays designed to measure PCSK9 activity or screen for novel inhibitors [1]. Its stability profile supports its use across long-term experimental series.

Cholesterol Metabolism in Cellular Models

The compound's primary application, as indicated by the source patent, is in research related to hypercholesterolemia and cardiovascular disease [2]. It can be employed in hepatocyte cell models to study the impact of PCSK9 inhibition on LDL receptor expression, LDL uptake, and overall cholesterol homeostasis at the cellular level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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